![molecular formula C14H20O5 B12574776 benzoic acid;2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol CAS No. 192506-34-6](/img/structure/B12574776.png)
benzoic acid;2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid;2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol is a chemical compound with the molecular formula C₁₄H₂₀O₅ and a molecular weight of 268.306 g/mol . This compound is characterized by the presence of a benzoic acid moiety linked to a 1,3-dioxolane ring, which is further substituted with a 2,2-dimethyl group and an ethanol chain. It is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol typically involves the esterification of benzoic acid with 2,2-dimethyl-1,3-dioxolane-4-ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality and scalability of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid;2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Benzoic acid;2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of benzoic acid;2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
2,2-Dimethyl-1,3-dioxolane-4-ethanol: A dioxolane derivative used in organic synthesis.
Ethyl benzoate: An ester of benzoic acid with applications in flavoring and fragrance
Uniqueness
Benzoic acid;2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both the benzoic acid and dioxolane moieties allows for diverse applications and interactions that are not observed in simpler compounds .
Eigenschaften
CAS-Nummer |
192506-34-6 |
|---|---|
Molekularformel |
C14H20O5 |
Molekulargewicht |
268.30 g/mol |
IUPAC-Name |
benzoic acid;2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol |
InChI |
InChI=1S/C7H14O3.C7H6O2/c1-7(2)9-5-6(10-7)3-4-8;8-7(9)6-4-2-1-3-5-6/h6,8H,3-5H2,1-2H3;1-5H,(H,8,9)/t6-;/m1./s1 |
InChI-Schlüssel |
OQPXMWQVDJOHMX-FYZOBXCZSA-N |
Isomerische SMILES |
CC1(OC[C@H](O1)CCO)C.C1=CC=C(C=C1)C(=O)O |
Kanonische SMILES |
CC1(OCC(O1)CCO)C.C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phosphonic acid, [1-hydroxy-4-(3-phenoxyphenyl)butyl]-, diethyl ester](/img/structure/B12574693.png)
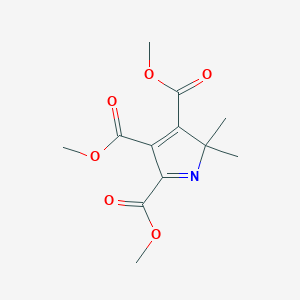
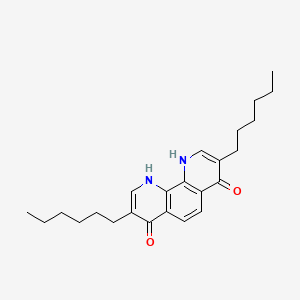
![(Bicyclo[2.2.1]hepta-2,5-diene-2,3-diyl)bis(trimethylsilane)](/img/structure/B12574704.png)
![1-Bromo-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B12574710.png)
![Ethyl [6-(hydrazinylidenemethyl)-1H-benzimidazol-2-yl]acetate](/img/structure/B12574715.png)
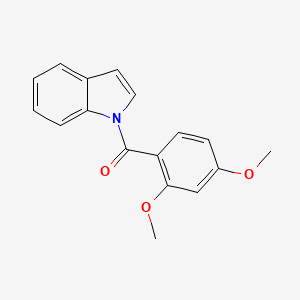

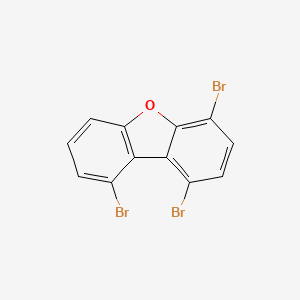
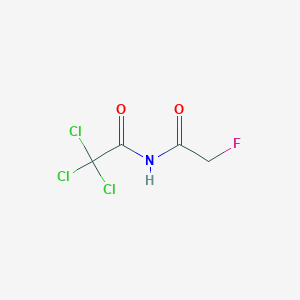


![N-[(Chloroimino)acetyl]-L-phenylalanine](/img/structure/B12574754.png)
![Ethyl 2-[4-(2-ethoxy-2-oxoethyl)-2,3-dioxoquinoxalin-1-yl]acetate](/img/structure/B12574757.png)
